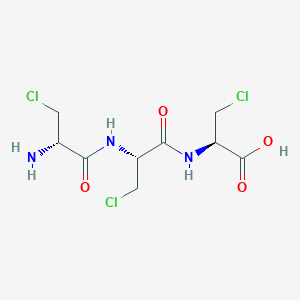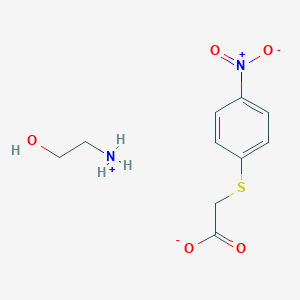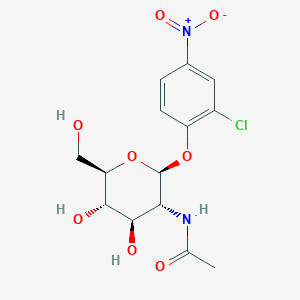
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide, also known as Boc-Pro-Gly-Ala-OMe, is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is not fully understood. However, studies have shown that the peptide can interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. The peptide has also been found to exhibit anticancer properties, inducing cell death in cancer cells. Additionally, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, the peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, the limitations of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe. One area of interest is the development of new drug delivery systems using the peptide. Additionally, further investigation is needed to fully understand the mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe and its potential applications in various disease states. Finally, the peptide's potential toxicity needs to be further investigated to ensure its safety for use in humans.
In conclusion, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. The peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications in various disease states.
Synthesemethoden
The synthesis of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe involves the coupling of protected amino acids using a solid-phase peptide synthesis method. The process involves the use of a resin-bound protected amino acid, which is activated by a coupling reagent and deprotected to allow for the coupling of the next amino acid. The process is repeated until the desired peptide sequence is obtained.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The peptide has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
103137-94-6 |
|---|---|
Produktname |
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Molekularformel |
C24H28ClN5O3 |
Molekulargewicht |
356.42 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[2-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O5/c1-10(17-5)13(22)19-12(21)9-18-14(23)11-7-6-8-20(11)15(24)25-16(2,3)4/h10-11,17H,6-9H2,1-5H3,(H,18,23)(H,19,21,22)/t10-,11-/m0/s1 |
InChI-Schlüssel |
SSXPCLRKGWODAY-QWRGUYRKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Kanonische SMILES |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Synonyme |
BPGAM N-t-Boc-Pro-Gly-Ala-NHCH3 N-tert-butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


